molecular formula C15H13ClN2OS B2756071 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol CAS No. 29939-18-2

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol

Cat. No.: B2756071
CAS No.: 29939-18-2
M. Wt: 304.79
InChI Key: IXENXWCHAVNGCN-UHFFFAOYSA-N
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Description

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with 2-thienylmethanol under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases and conditions.

Industry

Industrially, the compound may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways and result in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-thienyl)methanol include other pyrazole derivatives such as:

  • 1-phenyl-3-methyl-5-pyrazolone
  • 3,5-diphenyl-1H-pyrazole
  • 4-chloro-3-methyl-1-phenyl-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-18-15(16)12(14(19)11-8-5-9-20-11)13(17-18)10-6-3-2-4-7-10/h2-9,14,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXENXWCHAVNGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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